Z-Asp(OtBu)-bromomethyl ketone
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Overview
Description
Z-Asp(OtBu)-bromomethyl ketone is a synthetic compound derived from aspartic acid. It is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is known for its ability to inhibit certain enzymes, making it valuable in biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asp(OtBu)-bromomethyl ketone typically involves the protection of the aspartic acid’s carboxyl group with a tert-butyl ester (OtBu) and the amino group with a benzyloxycarbonyl (Z) group. The bromomethyl ketone moiety is then introduced through a series of reactions involving bromination and ketone formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Z-Asp(OtBu)-bromomethyl ketone undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the free carboxylic acid.
Oxidation and Reduction: The ketone group can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Oxidation and Reduction: Reagents such as sodium borohydride for reduction and potassium permanganate for oxidation are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of the original compound.
Hydrolysis: The major product is the free carboxylic acid form of the compound.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Z-Asp(OtBu)-bromomethyl ketone has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Acts as an enzyme inhibitor, particularly for proteases, making it useful in studying enzyme mechanisms and functions.
Medicine: Potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Used in the production of pharmaceuticals and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of Z-Asp(OtBu)-bromomethyl ketone involves the inhibition of specific enzymes, particularly proteases. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition is often irreversible, making it a valuable tool in studying enzyme function and regulation .
Comparison with Similar Compounds
Similar Compounds
Z-Asp(OtBu)-OH: A similar compound without the bromomethyl ketone group, used in peptide synthesis.
Fmoc-Asp(OtBu)-OH: Another derivative of aspartic acid used in peptide synthesis.
Boc-Asp(OtBu)-OH: Similar to Z-Asp(OtBu)-OH but with a different protecting group on the amino group
Uniqueness
Z-Asp(OtBu)-bromomethyl ketone is unique due to its bromomethyl ketone group, which imparts specific reactivity and enzyme inhibitory properties. This makes it particularly useful in biochemical studies where enzyme inhibition is required .
Properties
IUPAC Name |
tert-butyl (3S)-5-bromo-4-oxo-3-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO5/c1-17(2,3)24-15(21)9-13(14(20)10-18)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVFTOAYKLEQQO-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)CBr)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)CBr)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427294 |
Source
|
Record name | Z-Asp(OtBu)-bromomethyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153088-76-7 |
Source
|
Record name | Z-Asp(OtBu)-bromomethyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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